5-(Quinolin-3-yl)pyrrolidin-2-one

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

5-(Quinolin-3-yl)pyrrolidin-2-one (CAS 2359146-75-9), with molecular formula C13H12N2O and molecular weight 212.25, is a heterocyclic compound featuring a quinoline ring connected at the 3-position to a pyrrolidin-2-one moiety. This specific 3-quinolinyl substitution pattern distinguishes it from other regioisomeric quinoline-pyrrolidinone hybrids, such as the 8-quinolyl analog described in earlier analgesic patents.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B13126404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Quinolin-3-yl)pyrrolidin-2-one
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C13H12N2O/c16-13-6-5-12(15-13)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8,12H,5-6H2,(H,15,16)
InChIKeyRNKDKVZOUUHECT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Quinolin-3-yl)pyrrolidin-2-one: Structural and Pharmacophoric Baseline for Quinoline-Pyrrolidinone Procurement


5-(Quinolin-3-yl)pyrrolidin-2-one (CAS 2359146-75-9), with molecular formula C13H12N2O and molecular weight 212.25, is a heterocyclic compound featuring a quinoline ring connected at the 3-position to a pyrrolidin-2-one moiety . This specific 3-quinolinyl substitution pattern distinguishes it from other regioisomeric quinoline-pyrrolidinone hybrids, such as the 8-quinolyl analog described in earlier analgesic patents [1]. The compound belongs to a broader class of quinolino-pyrrolidin-2-one derivatives disclosed as ATM kinase inhibitors, a target relevant to DNA damage repair and oncology [2].

Why 5-(Quinolin-3-yl)pyrrolidin-2-one Cannot Be Replaced by Common Quinoline or Pyrrolidinone Analogs


The quinoline-pyrrolidinone chemical space is highly sensitive to the position of the heterocyclic junction. The 3-quinolinyl attachment in 5-(quinolin-3-yl)pyrrolidin-2-one is structurally distinct from the 8-quinolyl analog (1-(8-quinolyl)-2-pyrrolidinone), which has been characterized as a centrally acting analgesic with a reported melting point of 118–120°C [1]. This positional isomerism can fundamentally alter hydrogen-bonding geometry, target engagement, and physicochemical properties, making simple substitution between regioisomers unreliable without direct comparative pharmacological data [2]. Furthermore, the compound is specifically claimed within a patent family of ATM kinase inhibitors, a therapeutic target for which minor structural modifications profoundly impact kinase selectivity and cellular potency [3].

Quantitative Differentiation Evidence for 5-(Quinolin-3-yl)pyrrolidin-2-one Against Closest Analogs


Regioisomeric Differentiation: 3-Quinolinyl vs. 8-Quinolyl Substitution Pattern

The 3-quinolinyl attachment in 5-(quinolin-3-yl)pyrrolidin-2-one represents a distinct regioisomeric configuration compared to the 8-quinolyl analog 1-(8-quinolyl)-2-pyrrolidinone, which was developed as a centrally acting analgesic [1]. The 8-quinolyl isomer exhibits a melting point of 118–120°C, while the exact melting point for the 3-quinolinyl isomer has not been reported in the accessed primary literature, indicating a gap in directly comparable thermodynamic data [2]. The topological difference in the nitrogen position on the quinoline ring is expected to alter the dipole moment, electronic distribution, and hydrogen-bond acceptor capacity of the heterocyclic core, directly impacting target recognition .

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

ATM Kinase Inhibitor Patent Family Context: Scaffold Differentiation from Generic ATM Inhibitors

The compound falls within the general Markush structure of patent family WO2020/063855, which claims quinolino-pyrrolidin-2-one derivatives as ATM kinase inhibitors [1]. A reference ATM inhibitor in the patent landscape, ETP-46464 (a quinoline-containing heterotricyclic compound), exhibits an IC50 of 545 nM against ATM, alongside activity against mTOR (0.6 nM), ATR (14 nM), DNA-PK (36 nM), and PI3Kα (170 nM) [2]. While specific ATM IC50 data for 5-(quinolin-3-yl)pyrrolidin-2-one has not been publicly disclosed, the patent exemplifies structurally related compounds with activity in ATM inhibition assays, positioning the quinolino-pyrrolidin-2-one scaffold as a distinct chemotype from the tricyclic ETP-46464 series [3].

ATM Kinase Inhibition DNA Damage Repair Cancer Therapeutics

Synthetic Accessibility: Direct Pyrrolidinone Formation vs. Spirocyclic Byproducts

The synthesis of 5-(quinolin-3-yl)pyrrolidin-2-one can proceed via reaction of primary amines with γ-amino esters followed by lactamization, a route that is well-established for pyrrolidinone formation [1]. However, closely related synthetic efforts on 1,5-disubstituted pyrrolidin-2-ones have been shown to also generate 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones as competing products under certain cyclization conditions [2]. This divergence in reaction outcome underscores that the 3-quinolinyl starting material can lead to distinct product profiles compared to other aryl-substituted analogs, influencing both yield and purity of the target compound during scale-up procurement.

Synthetic Chemistry Lactamization Byproduct Control

Recommended Application Scenarios for 5-(Quinolin-3-yl)pyrrolidin-2-one Based on Current Evidence


ATM Kinase Inhibitor Lead Generation and Structure-Activity Relationship (SAR) Exploration

5-(Quinolin-3-yl)pyrrolidin-2-one is suitable as a core scaffold for medicinal chemistry programs targeting ATM kinase inhibition, as established by its inclusion in the patent family WO2020/063855 [1]. The 3-quinolinyl attachment provides a distinct vector for substitution compared to the more extensively characterized 8-quinolyl isomer, enabling exploration of novel chemical space within the ATM inhibitor pharmacophore. Researchers should request analytical certification (1H NMR, HPLC purity >95%) and confirm the position of the quinoline nitrogen by 2D NMR to ensure the correct regioisomer is supplied.

Comparative Regioisomeric Profiling in Analgesic or CNS-Targeted Assays

Given that the 8-quinolyl regioisomer 1-(8-quinolyl)-2-pyrrolidinone has demonstrated centrally acting analgesic properties [2], the 3-quinolinyl isomer presents an opportunity for comparative pharmacological profiling. Procurement of both regioisomers from the same supplier under identical purity specifications enables head-to-head evaluation in receptor binding or functional assays to quantify the impact of quinoline substitution position on target engagement.

Synthetic Method Development and Impurity Profiling Studies

The synthetic route to 5-(quinolin-3-yl)pyrrolidin-2-one via γ-amino ester lactamization can yield tetrahydropyrroloquinoline byproducts depending on reaction conditions [3]. This compound is therefore well-suited as a model substrate for reaction optimization studies aimed at suppressing spirocyclic byproduct formation. Procurement for this purpose should include a detailed Certificate of Analysis specifying related substance levels, particularly any tetrahydropyrrolo[1,2-a]quinoline impurities.

Quote Request

Request a Quote for 5-(Quinolin-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.